N-乙酰色胺

概述

描述

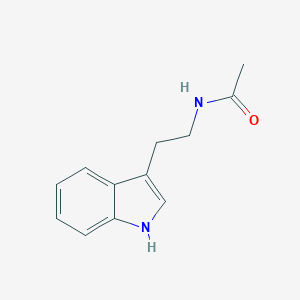

N-乙酰色胺是一种有机化合物,分子式为C₁₂H₁₄N₂O。 它是褪黑素受体的部分激动剂,由某些链霉菌属和镰刀菌属物种产生 。这种化合物在结构上与褪黑素和5-羟色胺有关,在调节昼夜节律和其他生理过程中发挥作用。

科学研究应用

N-乙酰色胺在科学研究中具有广泛的应用:

化学: 用作合成其他吲哚衍生物的前体。

生物学: 研究其在调节昼夜节律和与褪黑素受体相互作用中的作用。

医学: 研究其在睡眠障碍和其他与昼夜节律紊乱相关的疾病中的潜在治疗作用。

作用机制

N-乙酰色胺主要通过部分激动褪黑素受体 (MT1 和 MT2) 发挥作用。它与这些受体结合,调节其活性并影响昼夜节律。 该化合物还与5-羟色胺 N-乙酰转移酶相互作用,在褪黑素的生物合成中发挥作用 。

类似化合物:

褪黑素 (N-乙酰-5-甲氧基色胺): 参与睡眠调节的激素。

5-羟色胺 (5-羟色胺): 调节情绪和其他功能的神经递质。

N-乙酰-5-羟色胺: 褪黑素生物合成中的中间体。

比较: N-乙酰色胺在其对褪黑素受体的部分激动作用方面是独特的,而褪黑素是完全激动剂。 5-羟色胺主要作为神经递质起作用,而 N-乙酰-5-羟色胺充当生物合成中间体 。

生化分析

Biochemical Properties

N-Acetyltryptamine is involved in several biochemical reactions, primarily through its interaction with melatonin receptors. It acts as a partial agonist for these receptors, influencing various physiological processes . The compound interacts with enzymes such as serotonin N-acetyltransferase, which catalyzes the acetylation of serotonin to produce N-Acetyltryptamine . Additionally, it interacts with proteins and other biomolecules involved in the melatonin biosynthesis pathway, affecting the overall production and regulation of melatonin .

Cellular Effects

N-Acetyltryptamine has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the circadian rhythm by interacting with melatonin receptors in the retina and pineal gland . This interaction leads to changes in gene expression and cellular metabolism, ultimately impacting the sleep-wake cycle and other physiological processes .

Molecular Mechanism

The molecular mechanism of N-Acetyltryptamine involves its binding interactions with melatonin receptors. As a partial agonist, it binds to these receptors and modulates their activity, leading to changes in downstream signaling pathways . This modulation can result in the inhibition or activation of various enzymes and changes in gene expression, affecting numerous physiological processes . Additionally, N-Acetyltryptamine’s interaction with serotonin N-acetyltransferase plays a crucial role in its synthesis and regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Acetyltryptamine have been observed to change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For example, the compound exhibits a daily rhythm in plasma levels, with higher concentrations observed during the night . This temporal variation can impact its physiological effects, including its role in regulating the circadian rhythm .

Dosage Effects in Animal Models

The effects of N-Acetyltryptamine vary with different dosages in animal models. Studies have shown that low doses can have beneficial effects on physiological processes, while high doses may lead to toxic or adverse effects . For instance, in rodent models, varying dosages of N-Acetyltryptamine have been used to study its impact on sleep patterns and other physiological functions . Threshold effects and potential toxicity at high doses have been observed, highlighting the importance of dosage regulation in experimental settings .

Metabolic Pathways

N-Acetyltryptamine is involved in the melatonin biosynthesis pathway, which includes several enzymatic steps. The metabolic pathway starts with tryptophan, which is converted to serotonin and then acetylated by serotonin N-acetyltransferase to produce N-Acetyltryptamine . This compound can further be converted to melatonin through the action of N-acetylserotonin O-methyltransferase . The involvement of these enzymes and cofactors in the metabolic pathway highlights the compound’s role in regulating melatonin levels and associated physiological processes .

Transport and Distribution

N-Acetyltryptamine is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier and is distributed throughout the body, including the brain . The compound interacts with transporters and binding proteins that facilitate its movement within cells and tissues . This distribution is crucial for its physiological effects, as it allows N-Acetyltryptamine to reach target sites and exert its actions .

Subcellular Localization

The subcellular localization of N-Acetyltryptamine is essential for its activity and function. Research has shown that it is localized in specific compartments, such as the pineal gland and retina, where it interacts with melatonin receptors . Additionally, the compound’s localization within cells can be influenced by targeting signals and post-translational modifications, directing it to specific organelles and compartments . This localization is critical for its role in regulating circadian rhythms and other physiological processes .

准备方法

合成路线和反应条件: N-乙酰色胺可以通过色胺的乙酰化合成。 一种常见的方法是使色胺与乙酸酐在无水乙醇等溶剂存在下反应 。该反应通常在温和条件下进行,生成N-乙酰色胺作为主要产物。

工业生产方法: N-乙酰色胺的工业生产通常涉及使用链霉菌属物种的发酵过程。 这些微生物天然产生这种化合物,然后可以从发酵液中提取和纯化 。

化学反应分析

反应类型: N-乙酰色胺会发生各种化学反应,包括:

氧化: 它可以被氧化成相应的吲哚衍生物。

还原: 还原反应可以将其转化回色胺。

取代: 它可以参与取代反应,特别是在吲哚环上。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用像氢化铝锂这样的还原剂。

取代: 卤化剂和其他亲电试剂可用于取代反应。

主要产物:

氧化: 吲哚衍生物。

还原: 色胺。

取代: 各种取代的吲哚化合物.

相似化合物的比较

Melatonin (N-Acetyl-5-methoxytryptamine): A hormone involved in sleep regulation.

Serotonin (5-Hydroxytryptamine): A neurotransmitter that regulates mood and other functions.

N-Acetylserotonin: An intermediate in the biosynthesis of melatonin.

Comparison: N-Acetyltryptamine is unique in its partial agonism at melatonin receptors, whereas melatonin is a full agonist. Serotonin primarily acts as a neurotransmitter, while N-Acetylserotonin serves as a biosynthetic intermediate .

生物活性

N-Acetyltryptamine (NAT) is a derivative of tryptamine and is recognized as a precursor to melatonin, the primary hormone secreted by the pineal gland. While melatonin has been extensively studied for its role in regulating circadian rhythms, NAT has received comparatively less attention despite its potential physiological significance. This article delves into the biological activity of N-Acetyltryptamine, highlighting its physiological presence, pharmacological properties, and implications for health.

Physiological Presence and Daily Rhythm

Recent studies have established that N-Acetyltryptamine is physiologically present in the plasma of various mammals, including humans. A notable study utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect NAT in plasma samples collected over a 24-hour period from rats, rhesus macaques, and humans. The findings revealed subnanomolar concentrations of NAT, with significant variations observed throughout the day:

| Species | Daytime Concentration (nM) | Nocturnal Increase (Fold Change) |

|---|---|---|

| Rat | 0.29 ± 0.05 | 2-15 times |

| Rhesus Macaque | 0.54 ± 0.24 | 2-15 times |

| Human | 0.03 ± 0.01 | Not specified |

The nocturnal increase in plasma NAT levels suggests a role in circadian biology, similar to melatonin, indicating that NAT may function as a chronobiological signal .

Pharmacological Properties

N-Acetyltryptamine exhibits mixed agonistic and antagonistic properties at melatonin receptors (MT1 and MT2). While its affinity for these receptors is lower than that of melatonin, its unique pharmacological profile may contribute to various biological effects:

- Melatonin Receptor Interaction : NAT's role as a mixed agonist/antagonist at melatonin receptors allows it to modulate circadian rhythms and sleep patterns.

- Neuroprotective Effects : Some studies have indicated that NAT may possess neuroprotective properties, potentially contributing to its physiological roles in the nervous system .

Case Studies and Clinical Implications

Despite limited direct clinical studies on N-Acetyltryptamine itself, insights can be drawn from research on melatonin due to their structural similarities and overlapping functions. For instance, melatonin has been studied extensively for its therapeutic potential in sleep disorders and neurodegenerative diseases:

- Neurodegenerative Diseases : Melatonin has shown promise in alleviating symptoms associated with Alzheimer's disease and multiple sclerosis. While specific studies on NAT are scarce, its neuroprotective potential could be extrapolated from melatonin research .

- Overdose Cases : There have been documented cases of melatonin overdose highlighting the need for caution with high doses. Understanding NAT's pharmacodynamics may provide insights into safer usage profiles for similar compounds .

属性

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-9(15)13-7-6-10-8-14-12-5-3-2-4-11(10)12/h2-5,8,14H,6-7H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVUGEQAEQJTCIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30144042 | |

| Record name | N-Acetyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30144042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016-47-3 | |

| Record name | N-Acetyltryptamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1016-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyltryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001016473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30144042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。